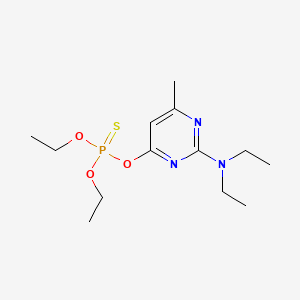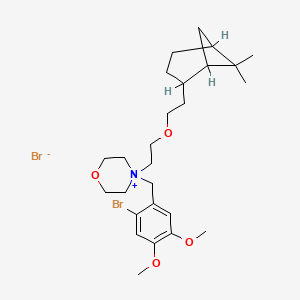
Pirimiphos-ethyl
Übersicht
Beschreibung
Pirimiphos-ethyl is an organophosphorus pesticide . It has a molecular formula of C13H24N3O3PS and a molecular weight of 333.387 . It is commonly used for the protection of crops including vegetables, bananas, turf, and mushrooms .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 . The structure is also available as a 2D Mol file .
Chemical Reactions Analysis
Organophosphates, such as this compound, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 414.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 89.0±0.3 cm3 and a polar surface area of 99 Å2 .
Wissenschaftliche Forschungsanwendungen
Analyse von Pestizidrückständen in Lebensmitteln
Pirimiphos-ethyl wurde bei der Analyse von Pestizidrückständen in verschiedenen Lebensmitteln verwendet. Zum Beispiel wurde es bei der Analyse von Pestizidrückständen in Babynahrung eingesetzt . Das Thermo Scientific™ TSQ™ 9610 Triple-Quadrupol-Massenspektrometer in Kombination mit dem Thermo Scientific™ TRACE™ 1610 GC wurde zur Bestimmung von Pestizidrückständen im Spurenbereich in Babynahrung eingesetzt .
Screening von Pestizidrückständen in landwirtschaftlichen Produkten
This compound wurde für das simultane Screening und die Quantifizierung von Pestizidrückständen in landwirtschaftlichen Produkten wie Kartoffeln verwendet . Die QuEChERS-Extraktionsmethode in Kombination mit dem Thermo Scientific™ Exactive™ GC Orbitrap™ GC-MS-System, das im Full-Scan-Modus betrieben wurde, wurde für diesen Zweck eingesetzt .
Analyse von Pestizidrückständen in Kräutersäften
Pestimiphos-ethyl wurde bei der Analyse von Pestizidrückständen in Kräutersäften wie Aloe vera und Amla (indische Stachelbeere) verwendet . Das Thermo Scientific™ TSQ™ 8000 Evo Triple-Quadrupol-GC-MS wurde für die Kontrolle der MRL-Werte in diesen Lebensmitteln verwendet .
Anwendungen als Insektizid und Akarizid
This compound ist ein veraltetes Pyrimidin-Organothiophosphat-Insektizid, das einst hauptsächlich für Obstbäume verwendet wurde . Es wurde zur Bekämpfung von Schädlingen wie Blattläusen eingesetzt .
Neurotoxizitätsstudien
This compound ist bekanntlich ein Neurotoxin und ein Acetylcholinesterase-Hemmer . Es kann in Studien im Zusammenhang mit Neurotoxizität und den Auswirkungen der Acetylcholinesterase-Hemmung verwendet werden .
Analytischer Referenzstandard
This compound kann als analytischer Referenzstandard für die Quantifizierung des Analyten in Honigbienen und biologischen Proben unter Verwendung verschiedener Chromatographietechniken verwendet werden .
Wirkmechanismus
Target of Action
Pirimiphos-ethyl is an organophosphorus pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in the nervous system of insects. By inhibiting AChE, this compound disrupts the normal functioning of the nervous system, leading to the death of the insect .
Mode of Action
This compound acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a disruption of the normal nerve impulse transmission, leading to paralysis and eventual death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve impulses through the release and breakdown of acetylcholine. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
It may be metabolized by various enzymatic processes and excreted through the insect’s excretory system .
Result of Action
The primary result of this compound’s action is the death of the insect . By disrupting the normal functioning of the nervous system, it causes paralysis and eventual death . It is effective against a variety of pests, including aphids .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment is moderate , suggesting that it can move through the soil to some extent. This could potentially affect its efficacy and persistence in the environment. Additionally, it is considered to be moderately toxic to birds, fish, and aquatic invertebrates , indicating potential environmental risks. Therefore, careful management is necessary to minimize its impact on non-target organisms and the environment.
Safety and Hazards
Exposure to Pirimiphos-ethyl can cause rapid, severe, organophosphate poisoning with symptoms such as headache, dizziness, blurred vision, tightness in the chest, sweating, nausea and vomiting, diarrhea, muscle twitching, convulsions, coma, and death . It is harmful if inhaled and may cause drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child .
Eigenschaften
IUPAC Name |
4-diethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPRYIIJAJUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N3O3PS | |
| Record name | PIRIMIFOS-ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042297 | |
| Record name | Pirimiphos-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw colored liquid. Used as a pesticide. (EPA, 1998), Straw colored liquid; [Merck Index] Technical product is clear red-brown liquid; mp 15-18 deg C; [HSDB] Yellow liquid; mp = 10-15 deg C; [MSDSonline] | |
| Record name | PIRIMIFOS-ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pirimiphos-ethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
113 °F, 45 °C (Pensky-Martin closed cup) | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.3 mg/L at 25 °C, Miscible with most organic solvents | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.14 at 20 °C | |
| Record name | PIRIMIFOS-ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00029 mmHg at 77 °F (EPA, 1998), 0.00029 [mmHg], 2.9X10-4 mm Hg at 25 °C | |
| Record name | PIRIMIFOS-ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pirimiphos-ethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/, Organophosphate insecticides ... are potent cholinesterase enzyme inhibitors that act by interfering with the metabolism of acetylcholine, which results in accumulation of acetylcholine at neuroreceptor transmission sites. Exposure produces a broad spectrum of clinical effects indicative of massive overstimulation of the chlorinergic system, including muscarinic effects (parasympathetic), nicotinic effects (sympathetic and motor), and CNS effects. These effects present clinically as feeling of headache, weakness, dizziness, blurred vision, psychosis, respiratory difficulty, paralysis, convulsions, and coma. Typical findings are given by the mnemonic "SLUD." which stands for salivation, lacrimation, urination, and defecation. A small percentage of patients may fail to demonstrate miosis, a classic diagnostic hallmark. Onset of clinical manifestation of organophosphate poisoning usually occurs within 12 hr of exposure. /Organophosphate insecticides/ | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Straw-colored liquid, Technical grade is a clear red-brown liquid | |
CAS RN |
23505-41-1 | |
| Record name | PIRIMIFOS-ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pirimiphos ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23505-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirimiphos-ethyl [BAN:ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023505411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirimiphos-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirimiphos-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L26N84757 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
15-18 °C /technical grade/ | |
| Record name | PIRIMIPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pirimiphos-ethyl?
A1: this compound, like other organophosphate insecticides, exerts its effect by inhibiting acetylcholinesterase (AChE) in target insects. []
Q2: What are the downstream effects of AChE inhibition by this compound?
A2: Inhibition of AChE leads to the accumulation of acetylcholine (ACh) at nerve synapses. This disrupts nerve impulse transmission, ultimately leading to paralysis and death of the insect.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H24N3O3PS, and its molecular weight is 333.4 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, several analytical techniques have been used to characterize this compound. Gas chromatography coupled with various detectors (flame ionization, flame photometric, mass spectrometry) has been widely employed for its detection and quantification in different matrices. [, , , , ] Ultraviolet spectrophotometry has also been utilized for its determination after specific sample preparation steps. []
Q5: How stable is this compound under various environmental conditions?
A5: this compound exhibits varying degrees of persistence in different environments. In soil, its degradation rate is influenced by factors like temperature, moisture, and soil type. Research suggests it persists longer when applied in late summer/early autumn compared to spring applications. [, ]
Q6: Are there specific formulations designed to enhance this compound’s efficacy?
A6: Yes, this compound has been formulated in various forms, including granules, emulsifiable concentrates, seed dressings, and even microencapsulated forms. These formulations are tailored to specific applications and aim to improve its delivery, persistence, and efficacy while minimizing potential phytotoxicity. [, , , , ]
Q7: Does this compound exhibit any catalytic properties itself?
A7: this compound is not known to have catalytic properties in the traditional sense. Its primary mode of action is through the inhibition of AChE, not through catalyzing chemical reactions.
Q8: Have computational methods been used to study this compound?
A8: While the provided research doesn't elaborate on specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models are frequently employed to predict the activity and properties of pesticides, including organophosphates like this compound.
Q9: How does the structure of this compound contribute to its insecticidal activity?
A9: The specific arrangement of atoms in this compound, particularly the phosphorothioate group, enables it to bind to the active site of AChE and inhibit its function, leading to the insecticidal effect.
Q10: How does the formulation of this compound impact its stability?
A10: The choice of formulation (granule, emulsifiable concentrate, seed dressing) can significantly affect this compound's stability, release rate, and ultimately, its effectiveness in controlling target pests. For instance, microencapsulated formulations can enhance its stability and prolong its release, providing longer-lasting protection. [, ]
Q11: Are there specific safety and handling regulations regarding this compound?
A11: As an insecticide, this compound is subject to specific regulations and guidelines regarding its use, handling, storage, and disposal. These regulations vary by region and are crucial for ensuring the safety of humans, animals, and the environment.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in target insects?
A12: While the provided research primarily focuses on this compound's efficacy and applications, its detailed ADME profile in insects might be available in other studies. Understanding its pharmacokinetic behavior is essential for optimizing its use and minimizing potential environmental risks.
Q13: What types of insects has this compound been proven effective against in field trials?
A13: Field trials have demonstrated this compound's efficacy against a range of insect pests, including onion fly (Delia antiqua), wheat bulb fly (Leptohylemyia coarctata), cabbage root fly (Erioischia brassicae), rice water weevil (Lissorhoptrus oryzophilus), and banana weevil borer (Cosmopolites sordidus), among others. [, , , , ]
Q14: Has resistance to this compound been observed in any insect populations?
A14: Resistance development is a concern with any insecticide used extensively. While not extensively discussed in the provided research, one study did find slight tolerance to this compound in a fenvalerate-resistant strain of the blue tick (Boophilus decoloratus). []
Q15: What are the potential toxicological effects of this compound on non-target organisms?
A15: Like many insecticides, this compound can impact non-target organisms. Studies have shown it can affect beneficial insects and other arthropods, highlighting the importance of responsible use and application strategies to minimize ecological risks. []
Q16: What analytical methods are commonly used to detect and quantify this compound residues?
A16: Gas chromatography, often coupled with mass spectrometry (GC-MS) or other detectors like flame photometric detection (FPD), is widely used for identifying and quantifying this compound residues in various matrices. [, , , ] Other techniques like ELISA (Enzyme-Linked Immunosorbent Assay) have also been explored for rapid detection. [, ]
Q17: What is known about the degradation pathways of this compound in the environment?
A17: this compound degradation in the environment is influenced by factors such as temperature, microbial activity, and soil properties. While its specific breakdown products require further investigation, understanding its degradation is crucial for assessing its environmental persistence and potential impact.
Q18: How does the solubility of this compound affect its bioavailability to target insects?
A18: this compound's solubility in water is a crucial factor influencing its effectiveness. While it exhibits low water solubility, its formulation can significantly impact its dissolution rate and availability to target insects. [, ]
Q19: Are there alternative insecticides being explored to replace this compound due to environmental or resistance concerns?
A19: The research highlights the ongoing search for effective alternatives to traditional insecticides. Several studies investigated other organophosphates and newer classes of insecticides (e.g., synthetic pyrethroids) as potential alternatives to this compound, particularly for controlling specific pests. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)







